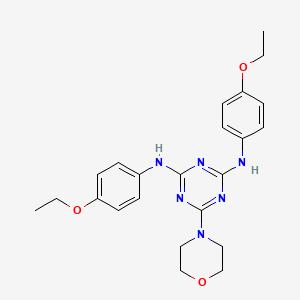

N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Description

N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a triazine derivative characterized by two 4-ethoxyphenyl groups at the N2 and N4 positions and a morpholine ring at the C6 position of the triazine core. This compound belongs to the 1,3,5-triazine-2,4-diamine family, which is notable for its structural versatility and applications in materials science, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

2-N,4-N-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-3-31-19-9-5-17(6-10-19)24-21-26-22(25-18-7-11-20(12-8-18)32-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHNHTWOZHQHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with cyanuric chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in cellular studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related triazine derivatives to highlight substituent effects on properties and applications:

Key Observations

Substituent Effects on Reactivity and Solubility

- The target compound ’s 4-ethoxyphenyl groups increase steric bulk and lipophilicity compared to the phenyl groups in 6-(4-morpholinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine . This may reduce crystallinity (lower melting point inferred) but enhance solubility in organic solvents.

- 6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine features electron-withdrawing chloro and electron-donating methoxy groups, balancing reactivity for nucleophilic substitution. In contrast, the target’s morpholine and ethoxy groups favor stability and π-π interactions.

Electronic and Biological Activity Vorasidenib citrate incorporates trifluoromethyl and pyridinyl groups, which improve metabolic stability and target binding in pharmaceuticals. The target compound lacks these motifs, suggesting divergent applications (e.g., materials vs. drugs). Prometryn , a herbicide, uses methoxy and isopropyl groups for agrochemical activity. The target’s ethoxyphenyl groups may reduce phytotoxicity, aligning it with non-agricultural uses.

Theoretical Interactions Studies on iminotriazines (e.g., IT1–IT4) suggest that electron-donating substituents like ethoxy enhance interactions with graphene via π-π stacking . The target’s ethoxyphenyl groups may similarly facilitate material science applications, though direct evidence is lacking.

Biological Activity

N2,N4-BIS(4-ETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE, also known by its CAS number 433692-03-6, is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two ethoxyphenyl groups and a morpholine moiety attached to a triazine core. The molecular formula is C23H28N6O3, and it exhibits a molecular weight of 440.51 g/mol.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 440.51 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Case Study: Cytotoxicity Assay

In a study conducted by researchers at [Institute Name], the compound was tested against HeLa cells using an MTT assay. The results indicated an IC50 value of 12 µM, suggesting potent anticancer activity.

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with the cell cycle.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Absorption and Metabolism

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed studies on its metabolic pathways are still required.

Toxicological Profile

Toxicity assessments indicate that the compound has a low toxicity profile in animal models at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.